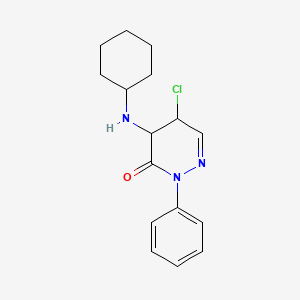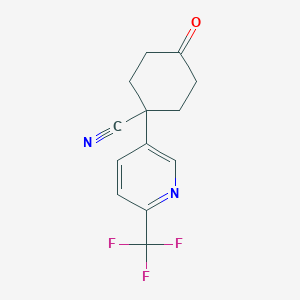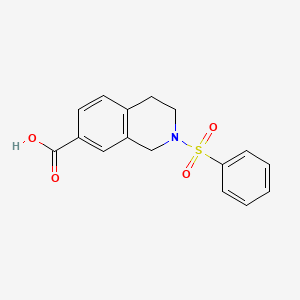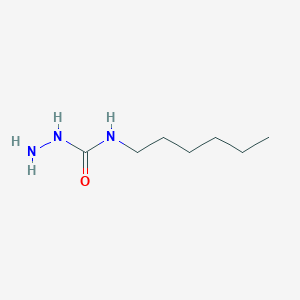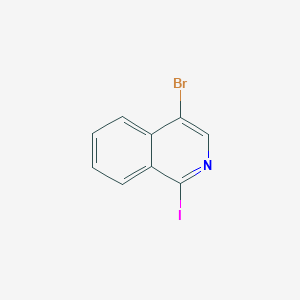![molecular formula C11H4BrCl2N3 B13097166 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with chloroquinoline derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign catalysts and solvents is also a focus to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds share a similar quinoline core but differ in their substitution patterns and biological activities.
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
Uniqueness
7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit key enzymes makes it a valuable compound in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C11H4BrCl2N3 |
|---|---|
Peso molecular |
328.98 g/mol |
Nombre IUPAC |
7-bromo-2,4-dichloropyrimido[5,4-b]quinoline |
InChI |
InChI=1S/C11H4BrCl2N3/c12-6-2-1-5-3-8-9(15-7(5)4-6)10(13)17-11(14)16-8/h1-4H |
Clave InChI |
NFMUPOYVOQIUTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC3=C(C=C21)N=C(N=C3Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


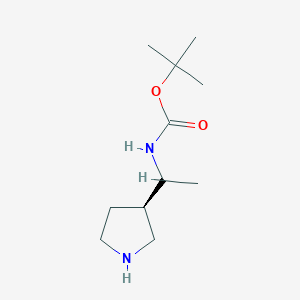
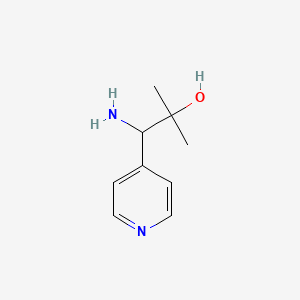
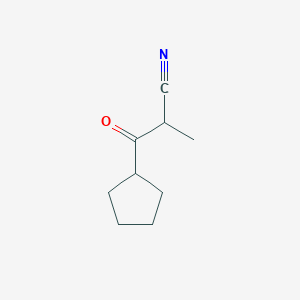
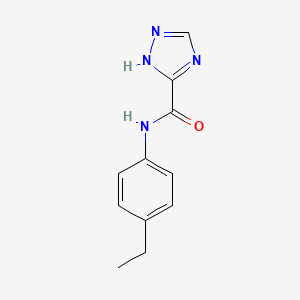
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
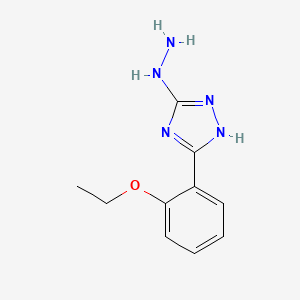
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
